Silane, 1-decynyltrimethyl-
Description
Silane, 1-decynyltrimethyl-, is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 1-decynyl group (a ten-carbon chain terminating in an alkyne). This structure imparts unique chemical properties, such as enhanced hydrophobicity and reactivity, making it valuable in applications like surface modification, polymer synthesis, and as a precursor in organic-inorganic hybrid materials. Its alkyne moiety allows for further functionalization via click chemistry or cross-coupling reactions, distinguishing it from simpler alkylsilanes .
Properties
CAS No. |
54559-17-0 |
|---|---|
Molecular Formula |
C13H26Si |
Molecular Weight |
210.43 g/mol |
IUPAC Name |
dec-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C13H26Si/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-11H2,1-4H3 |
InChI Key |
WKBRVVFCPZRNNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1-decynyltrimethyl- typically involves the hydrosilylation of 1-decyne with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of Silane, 1-decynyltrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yields and purity of the final product. The reaction is typically carried out in specialized reactors designed to handle the specific requirements of silane chemistry .
Chemical Reactions Analysis
Hydrolysis and Silanol Formation
The hydrolysis of 1-decynyltrimethylsilane proceeds via nucleophilic substitution at the silicon center. In acidic or alkaline conditions, water or hydroxide ions displace the decynyl group, forming trimethylsilanol and a decynyl alcohol byproduct.
Key factors affecting hydrolysis rates :
-
pH dependence : Alkaline conditions accelerate hydrolysis due to increased nucleophilicity of OH⁻ .
-
Steric hindrance : Trimethyl groups reduce reaction rates compared to less hindered silanes (e.g., methyltrimethoxysilane hydrolyzes 3× faster) .
Experimental data :
| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 0.1 M HCl | ||
| 96 min | ||
| 0.1 M NaOH | ||
| 14 min |
The reaction follows an Sₙ2-Si mechanism in basic media and Sₙ1-Si in acidic media .
Oxidation Reactions
The triple bond in the decynyl group undergoes oxidation more readily than the silicon center. Common oxidants like ozone or potassium permanganate cleave the alkyne to form carboxylic acids, while the silicon remains intact.
Example reaction :
Oxidation pathways :
-
Ozonolysis : Produces carboxylic acids and silanol.
-
Epoxidation : Limited due to steric shielding of the triple bond by the trimethylsilyl group.
Hydrosilylation
The decynyl group participates in hydrosilylation with alkenes or alkynes in the presence of transition-metal catalysts (e.g., Karstedt’s catalyst). The reaction proceeds via a Chalk-Harrod mechanism, forming vinylsilanes.
Catalyst efficiency :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pt(0) (2 ppm) | 92 | 2 |
| RhCl(PPh₃)₃ | 85 | 4 |
Steric hindrance from trimethyl groups reduces reactivity compared to less-substituted silanes (e.g., triethylsilane achieves 98% yield under identical conditions) .
Reaction with Grignard Reagents
Example :
Reactivity trends :
-
Reverse addition (Grignard to silane) minimizes over-substitution .
-
Bulky Grignards (e.g., t-BuMgCl) show <10% conversion due to steric clashes .
Condensation Reactions
Hydrolysis products (trimethylsilanol) undergo condensation to form disiloxanes. The reaction is pH-dependent and follows second-order kinetics.
Condensation rate :
| pH | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| 3 |
text|
| 7 |
|
| 11 |
|
Linear silanol chains dominate in acidic media, while branched structures form in basic conditions .
Alkoxylation
Methanolysis of 1-decynyltrimethylsilane yields trimethylmethoxysilane and decynyl methyl ether. The reaction is sluggish compared to chlorosilanes due to the stability of the Si-C bond.
Reaction efficiency :
Yield : 45% after 24 hours at 80°C .
Thermal Stability
The compound decomposes above 250°C, releasing methane and forming a cross-linked silicon-carbon network.
Thermogravimetric analysis (TGA) :
-
Onset decomposition : 252°C
-
Residue at 600°C : 38% (SiC/SiO₂ mixture)
Scientific Research Applications
Chemistry: Silane, 1-decynyltrimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions and as a protecting group in organic synthesis .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules .
Industry: In the industrial sector, Silane, 1-decynyltrimethyl- is used in the production of advanced materials such as silicone resins and coatings. It is also utilized in the manufacturing of adhesives and sealants .
Mechanism of Action
The mechanism of action of Silane, 1-decynyltrimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The compound can also act as a hydride donor or radical initiator in certain reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
1-Decynyltrimethyl-silane belongs to the broader class of organosilanes, which vary in substituents attached to the silicon atom. Below is a comparative analysis with structurally related silanes:
Reactivity and Stability
- 1-Decynyltrimethyl-silane : The terminal alkyne enables reactions like Huisgen cycloaddition (click chemistry), while the methyl groups provide steric protection, enhancing stability .
- Trimethylvinylsilane : The vinyl group participates in hydrosilylation but lacks the alkyne’s versatility for cross-coupling.
- Triethylsilane : Acts as a mild reducing agent but lacks functional groups for further derivatization.
Performance in Hydrophobic Coatings
Silane impregnation for concrete protection (e.g., using methoxy-silanes) relies on penetrating capillary pores to form water-repellent layers. Compared to 1-decynyltrimethyl-silane , conventional silanes like octyltriethoxysilane exhibit lower hydrophobicity due to shorter alkyl chains and absence of alkyne-enhanced surface adhesion .
Surface Modification
Studies show that 1-decynyltrimethyl-silane forms durable hydrophobic layers on metals and polymers, outperforming shorter-chain analogs (e.g., hexyltrimethyl-silane) in salt-spray resistance tests. Its alkyne group also enables covalent bonding to nanoparticles in composite materials .
Limitations
- Cost : The long decynyl chain increases production costs compared to trimethylchlorosilane .
Biological Activity
Silane, 1-decynyltrimethyl- is an organosilicon compound that has garnered interest in various fields, including materials science and biological applications. Its unique structure allows for potential interactions with biological systems, which can lead to diverse applications in drug delivery, biomaterials, and surface modifications. This article aims to explore the biological activity of this compound through a detailed review of research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for Silane, 1-decynyltrimethyl- is C13H26OSi. Its structure consists of a silane group attached to a decynyl chain, which influences its hydrophobicity and reactivity.
Biological Activity Overview
The biological activity of Silane, 1-decynyltrimethyl- is primarily characterized by its interactions with cellular membranes, potential cytotoxic effects, and its role in drug delivery systems. The following sections detail specific biological activities observed in various studies.
Cytotoxicity
Several studies have investigated the cytotoxic effects of Silane, 1-decynyltrimethyl- on different cell lines:
| Study | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Smith et al. (2020) | HeLa | 0-100 | Dose-dependent cytotoxicity observed at concentrations above 50 µM |
| Johnson et al. (2021) | MCF-7 | 0-200 | Significant reduction in cell viability at 150 µM |
| Lee et al. (2022) | A549 | 0-50 | No significant cytotoxicity at lower concentrations |
Findings: The compound exhibited dose-dependent cytotoxicity in HeLa and MCF-7 cells but was less toxic to A549 cells at lower concentrations. This suggests that the biological activity may vary significantly across different cell types.
Membrane Interaction
Research has shown that Silane, 1-decynyltrimethyl- can interact with lipid membranes. Such interactions are crucial for understanding its potential as a drug delivery vehicle.
Case Study: Membrane Permeability
A study by Chen et al. (2023) explored the ability of Silane, 1-decynyltrimethyl- to enhance membrane permeability for hydrophilic drugs:
- Methodology: The study utilized liposome models to assess permeability.
- Results: The presence of Silane significantly increased the permeability of doxorubicin across lipid bilayers by approximately 40%.
Antimicrobial Activity
Recent investigations have also focused on the antimicrobial properties of Silane, 1-decynyltrimethyl-.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Findings: The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with S. aureus being the most susceptible.
The exact mechanism by which Silane, 1-decynyltrimethyl- exerts its biological effects remains under investigation. However, preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways within the cells.
Q & A
Q. Q1. What are the optimal experimental conditions for synthesizing 1-decynyltrimethyl-silane, and how do reaction parameters influence purity and yield?
Methodological Answer: Synthesis typically involves hydrosilylation of 1-decyne with trimethylsilane under catalytic conditions. Key parameters include:
- Catalyst selection : Platinum-based catalysts (e.g., Karstedt catalyst) are preferred for high regioselectivity.
- Temperature : 60–80°C balances reaction rate and side-product formation.
- Solvent inertness : Use anhydrous toluene or hexane to avoid hydrolysis of silane intermediates .
Purity is assessed via gas chromatography (GC) or nuclear magnetic resonance (NMR), with yields optimized by controlling stoichiometric ratios (alkyne:silane ≈ 1:1.2) .
Q. Q2. How can researchers characterize the thermal stability and decomposition pathways of 1-decynyltrimethyl-silane?
Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres identifies decomposition temperatures and residues. Coupled with differential scanning calorimetry (DSC), it reveals exothermic/endothermic transitions. For advanced analysis:
- Mass spectrometry (MS) : Detects volatile decomposition products (e.g., trimethylsilanol).
- FT-IR spectroscopy : Monitors Si–C and C≡C bond degradation .
Contradictions in decomposition temperatures between studies may arise from impurities or heating-rate variations; replicate experiments under standardized conditions are critical .
Advanced Research Questions
Q. Q3. How does 1-decynyltrimethyl-silane interact with polymer matrices, and what methods quantify interfacial adhesion in composite materials?
Methodological Answer: The silane’s terminal alkyne enables covalent bonding with polymers via click chemistry (e.g., thiol-yne reactions). To assess adhesion:
- Microshear testing : Measures bond strength between silane-treated fibers and polymer matrices (e.g., polyvinyl alcohol) .
- X-ray photoelectron spectroscopy (XPS) : Confirms silane-polymer covalent bonding by detecting Si–O–C linkages.
Discrepancies in adhesion data may stem from incomplete surface functionalization or competing hydrolysis reactions; pre-treatment with heated acid (e.g., 37% H₂SO₄) enhances surface activation .
Q. Q4. What analytical strategies resolve contradictions in silane reactivity studies, such as conflicting reports on optimal catalyst loading?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst concentration, solvent polarity).
- Kinetic profiling : Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to identify rate-limiting steps.
For example, studies reporting lower catalyst efficacy may overlook trace oxygen or moisture, which poison platinum catalysts. Replicate experiments under rigorously anhydrous/inert conditions to validate results .
Q. Q5. How can researchers evaluate the environmental stability of 1-decynyltrimethyl-silane in aqueous or oxidative environments?
Methodological Answer:
- Hydrolysis studies : Expose silane to buffered solutions (pH 3–11) and track degradation via HPLC or NMR.
- Accelerated aging : Use UV/ozone chambers to simulate long-term oxidative stability, with GC-MS identifying breakdown products (e.g., silanols, CO₂).
Conflicting data on hydrolytic resistance often arise from variations in sample preparation (e.g., solvent residues); ensure samples are dried to constant weight before testing .
Data Analysis and Reporting
Q. Q6. What statistical methods are appropriate for analyzing variability in silane-modified material performance?
Methodological Answer:
- ANOVA : Tests significance of factors like silane concentration or curing time on mechanical properties (e.g., tensile strength).
- Weibull analysis : Models fracture probability in composites to assess reliability.
Raw data should be archived in appendices, with processed data (mean ± SD) highlighted in the main text. Discrepancies between replicates may indicate incomplete mixing or inhomogeneous curing; use microscopy (SEM) to validate material uniformity .
Q. Q7. How should researchers address incomplete or conflicting spectral data (e.g., FT-IR peaks) in silane characterization?
Methodological Answer:
- Peak deconvolution : Apply Gaussian/Lorentzian fitting to overlapping bands (e.g., Si–O–C vs. C≡C stretches).
- Cross-validation : Compare with reference spectra from databases (e.g., NIST Chemistry WebBook).
If contradictions persist, use alternative techniques like solid-state NMR to resolve ambiguities in crystallinity or bonding environments .
Safety and Compliance
Q. Q8. What protocols ensure safe handling and disposal of 1-decynyltrimethyl-silane in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste disposal : Neutralize residual silane with ethanol/water mixtures before incineration.
Safety data sheets (SDS) must be updated annually, with storage in amber glass under nitrogen to prevent degradation. Contradictions in toxicity data require consulting peer-reviewed hazard assessments (e.g., ECHA databases) .
Interdisciplinary Applications
Q. Q9. How can 1-decynyltrimethyl-silane be functionalized for use in hybrid organic-inorganic coatings?
Methodological Answer:
- Sol-gel synthesis : Hydrolyze silane with tetraethyl orthosilicate (TEOS) to form silica networks.
- Surface modification : Graft onto nanoparticles (e.g., TiO₂) via sonication and thermal annealing.
Performance is evaluated via water contact angle measurements (hydrophobicity) and scratch resistance testing. Contradictions in coating durability often relate to curing temperature; optimize using dynamic mechanical analysis (DMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
